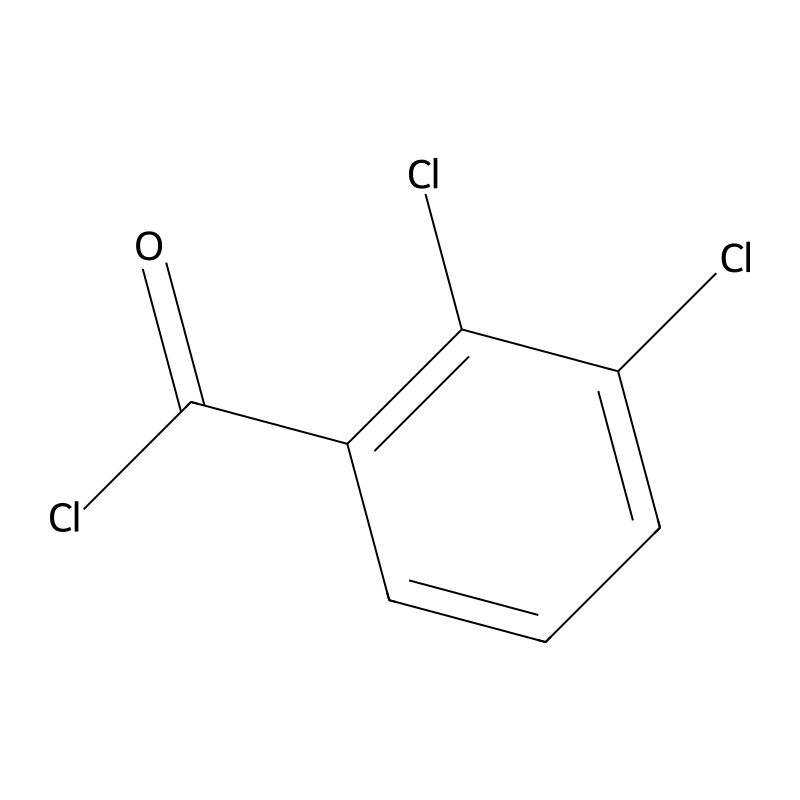2,3-Dichlorobenzoyl chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Field: Organic Synthesis
- Application: 2,3-Dichlorobenzoyl chloride can be used in Friedel-Crafts acylation, a type of electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring .
- Method: The reaction typically involves the use of a Lewis acid catalyst and an acyl chloride or anhydride .
- Outcome: This reaction is important in the preparation of natural products, active pharmaceutical ingredients, agrochemicals, fine chemicals, and fragrances .
Friedel-Crafts Acylation
Preparation of Xanthine Oxidase Inhibitors
- Field: Analytical Chemistry
- Application: 2,3-Dichlorobenzoyl chloride can be used in separation techniques .
- Method: The specific methods are not detailed in the source .
- Outcome: The outcome is the successful separation of 2,3-Dichlorobenzoyl chloride on a specific HPLC column .
- Field: Pharmaceutical Chemistry
- Application: 2,3-Dichlorobenzoyl chloride is used in the synthesis of Lamotrigine, a medication used in the treatment of epilepsy and bipolar disorder .
- Method: The cyanation of 2,3-dichlorobenzoyl chloride with cyanide salts is described .
- Outcome: The outcome is 2,3-Dichlorobenzoyl cyanide, a key intermediate in the synthesis of Lamotrigine .
Separation Techniques
Synthesis of Lamotrigine
2,3-Dichlorobenzoyl chloride is an organic compound with the chemical formula C₇H₃Cl₃O. It is classified as an acyl chloride, characterized by the presence of a carbonyl group (C=O) bonded to a chlorine atom. This compound is notable for its two chlorine substituents located at the 2 and 3 positions of the benzene ring, which significantly influence its chemical reactivity and properties. It appears as a colorless to pale yellow liquid with a pungent odor and is known for its corrosive nature, particularly towards skin and mucous membranes .
- Hydrolysis: When exposed to water, it reacts vigorously to form 2,3-dichlorobenzoic acid and hydrochloric acid. This reaction is highly exothermic and should be handled with care.
- Nucleophilic Acyl Substitution: The compound can undergo nucleophilic acyl substitution reactions with various nucleophiles, including amines and alcohols, leading to the formation of amides or esters respectively.
- Cyanation: 2,3-Dichlorobenzoyl chloride can react with cyanide salts in the presence of catalytic systems to yield 2,3-dichlorobenzoyl cyanide. This reaction has been explored for its utility in synthesizing pharmaceutical intermediates .
Several synthesis methods for 2,3-dichlorobenzoyl chloride are documented:
- Photochlorination: One common method involves the photochlorination of 2,3-dichlorotoluene to produce 2,3-dichlorobenzotrichloride, which is then hydrolyzed to yield 2,3-dichlorobenzoyl chloride. This method can achieve high yields under controlled conditions .
- Thionyl Chloride Reaction: Another synthesis route involves reacting 2,3-dichlorobenzoic acid with thionyl chloride in an inert atmosphere. This method is straightforward and produces the desired acyl chloride effectively .
2,3-Dichlorobenzoyl chloride finds applications in various fields:
- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, including antiepileptic drugs like lamotrigine.
- Chemical Synthesis: This compound is utilized in organic synthesis for producing various derivatives that have applications in agrochemicals and dyes.
- Research: It is used in laboratories for studying reaction mechanisms involving acyl chlorides and their derivatives .
Interaction studies involving 2,3-dichlorobenzoyl chloride primarily focus on its reactivity with nucleophiles. Research has demonstrated that this compound can interact with amines to form corresponding amides through nucleophilic substitution reactions. Additionally, studies have evaluated catalytic systems that enhance the efficiency of cyanation reactions involving this acyl chloride .
Several compounds share structural similarities with 2,3-dichlorobenzoyl chloride. Here are some notable examples:
| Compound Name | Structure | Key Features |
|---|---|---|
| 2-Chlorobenzoyl chloride | C₇H₄Cl₂O | Less chlorinated; used in similar reactions |
| 4-Chlorobenzoyl chloride | C₇H₄Cl₂O | Different substitution pattern; similar applications |
| Benzoyl chloride | C₇H₅ClO | No chlorination; widely used in organic synthesis |
Uniqueness of 2,3-Dichlorobenzoyl Chloride: The presence of two chlorine atoms at the ortho positions on the benzene ring distinguishes it from other benzoyl chlorides. This unique substitution pattern affects its reactivity and biological activity compared to less chlorinated analogs.
XLogP3
UNII
GHS Hazard Statements
H302 (86.36%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H400 (86.36%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (86.36%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Corrosive;Irritant;Environmental Hazard
Other CAS
2905-60-4
Wikipedia
General Manufacturing Information
Benzoyl chloride, 2,3-dichloro-: ACTIVE








